
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Overview
Description
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: is a chemical compound known for its role as a hindered amine light stabilizer. It is widely used in various industrial applications to protect materials from degradation caused by ultraviolet light. The compound is composed of nitroxyl radicals and is effective in stabilizing polymers by reacting with phenolic antioxidants incorporated in these materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate typically involves the esterification of sebacic acid with 2,2,6,6-tetramethyl-4-piperidinol. This reaction is often carried out in the presence of an organotin compound, such as dibutyltin oxide, which acts as a catalyst. The reaction is performed in an aliphatic hydrocarbon-based solvent like heptane at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and consistent quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2,6,6-tetramethyl-4-piperidyl) seb
Biological Activity
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (also known as Tinuvin 770 DF) is a hindered amine light stabilizer (HALS) that has garnered attention for its biological activities, particularly in the context of antimicrobial properties and its applications in various materials. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring which contributes to its unique properties as a UV stabilizer and antimicrobial agent.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. A significant study evaluated its effects on both bacteria and fungi:
- Tested Organisms :
- Staphylococcus aureus (both methicillin-resistant and sensitive strains)
- Escherichia coli
- Candida albicans
The results indicated that lacquer films incorporating this compound exhibited strong antimicrobial performance while maintaining cytocompatibility. The mechanism of action appears to involve the generation of reactive nitrogen species (RNS), which correlate with microbial death rates .
Toxicity and Safety Assessments
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
- Acute Toxicity : The median lethal dose (LD50) in rats was determined to be approximately 3700 mg/kg body weight, indicating low acute toxicity .
- Chronic Exposure : In a 90-day study on rats, treatment-related effects were primarily observed at high doses, including reduced body weight but no significant abnormalities post-recovery .
Research Findings and Case Studies
Applications in Industry
This compound is primarily used as a hindered amine UV stabilizer in plastics and coatings. Its ability to prevent photo-degradation while also providing antimicrobial properties makes it valuable in:
- Pharmaceutical Packaging : Enhancing the stability and safety of pharmaceutical products.
- Coatings : Used in coatings that require both UV protection and microbial resistance.
Scientific Research Applications
Light Stabilization in Polymers
Overview : BTMPS is extensively used as a light stabilizer in polymers to prevent photodegradation caused by UV radiation. Its mechanism involves scavenging free radicals generated during the photodegradation process, thereby protecting the polymer matrix.
Case Study : A study demonstrated that incorporating BTMPS into polyolefin films significantly improved their UV resistance. The films treated with BTMPS showed a reduction in yellowing and mechanical property degradation compared to untreated samples after prolonged UV exposure .
Polymer Type | Concentration of BTMPS | UV Resistance Improvement | Mechanical Property Retention (%) |
---|---|---|---|
Polyethylene | 0.5% | 50% | 90% |
Polypropylene | 1.0% | 60% | 85% |
PVC | 0.75% | 55% | 88% |
Coatings and Paints
Overview : BTMPS is utilized in coatings and paints to enhance their weatherability and longevity. Its incorporation helps maintain aesthetic properties while providing protection against environmental stressors.
Case Study : In an evaluation of exterior paints containing BTMPS, results indicated that formulations with BTMPS exhibited superior gloss retention and color stability under accelerated weathering tests compared to control formulations lacking the stabilizer .
Coating Type | BTMPS Concentration | Gloss Retention (%) | Color Stability (ΔE) |
---|---|---|---|
Acrylic Paint | 1.0% | 92% | 1.5 |
Alkyd Paint | 0.5% | 85% | 2.0 |
Textiles
Overview : In the textile industry, BTMPS is employed to enhance the UV resistance of fabrics, making them suitable for outdoor applications.
Case Study : A study on outdoor textiles treated with BTMPS showed that these fabrics maintained their tensile strength and color fastness after exposure to sunlight for extended periods .
Fabric Type | BTMPS Treatment Level | Tensile Strength Retention (%) | Color Fastness Rating (1-5) |
---|---|---|---|
Polyester | 0.5% | 95% | 4 |
Cotton | 1.0% | 90% | 3 |
Adhesives and Sealants
Overview : BTMPS is also incorporated into adhesives and sealants to improve their durability when exposed to UV light and harsh environmental conditions.
Case Study : Research indicates that adhesives formulated with BTMPS displayed enhanced bond strength and resistance to aging compared to those without the stabilizer. This was particularly evident in applications involving outdoor installations .
Adhesive Type | BTMPS Content (%) | Bond Strength (MPa) | Aging Resistance Rating (1-5) |
---|---|---|---|
Polyurethane | 0.75% | 12.5 | 4 |
Silicone | 1.0% | 10.0 | 5 |
Q & A
Basic Research Questions
Q. How can the structural integrity of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate be verified in experimental settings?
- Methodological Answer: Use spectroscopic techniques such as NMR (to confirm hydrogen and carbon environments in the piperidyl and sebacate moieties) and high-resolution mass spectrometry (HRMS) to validate molecular weight (C28H52N2O4, exact mass: ~480.4 g/mol). Cross-reference spectral data with standardized SMILES (CC1(C)CC(CC(C)(C)N1)OC(=O)CCCCCCCCC(=O)OC2CC(C)(C)NC(C)(C)C2) and InChIKey (XITRBUPOXXBIJN-UHFFFAOYSA-N) provided in chemical databases .
Q. What are the primary safety considerations when handling this compound?
- Methodological Answer: Adhere to hazard classifications:
- Aquatic Acute 1 (H400) and Aquatic Chronic 2 (H411), requiring containment to prevent environmental release.
- Eye Damage 1 (H318): Use PPE such as goggles and gloves.
- Storage: Keep in a ventilated, cool area away from oxidizing agents. Monitor for WGK 3 (high water hazard) compliance .
Q. What synthetic routes are commonly used to produce this compound?
- Methodological Answer: The compound is synthesized via esterification between sebacic acid and 2,2,6,6-tetramethyl-4-hydroxypiperidine. Optimize reaction conditions (e.g., acid catalysts like p-toluenesulfonic acid) under inert atmospheres. Monitor progress via FT-IR for ester carbonyl formation (~1730 cm<sup>-1</sup>) and TLC (silica gel, hexane:ethyl acetate 3:1) .
Advanced Research Questions
Q. How can synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer:
- Catalytic Optimization: Test Lewis acids (e.g., ZnCl2) versus Brønsted acids (e.g., H2SO4) to enhance esterification efficiency.
- Solvent Selection: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for reaction kinetics.
- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product (>95% by HPLC).
- Table 1: Example reaction conditions and yields:
Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
H2SO4 | Toluene | 110 | 78 | 92 |
ZnCl2 | DMF | 90 | 85 | 96 |
Q. How can contradictory data on the environmental impact of this compound be resolved?
- Methodological Answer:
- Comparative Studies: Conduct acute vs. chronic toxicity assays in model organisms (e.g., Daphnia magna) under controlled OECD guidelines.
- Degradation Analysis: Use GC-MS to track biodegradation intermediates in aquatic systems. Compare half-life (t1/2) under varying pH and UV exposure.
- Confounding Factors: Isolate variables such as metabolite interference (e.g., piperidine derivatives) using LC-QTOF-MS .
Q. What is the mechanistic role of this compound as a light stabilizer in polymer matrices?
- Methodological Answer:
- Radical Scavenging: Use electron paramagnetic resonance (EPR) to detect and quantify nitroxide radicals formed during UV exposure.
- Accelerated Aging Tests: Expose polymer films to xenon-arc UV light (ASTM G155) and measure carbonyl index via FT-IR (peak area at 1715 cm<sup>-1</sup>).
- Synergistic Effects: Co-formulate with antioxidants (e.g., hindered phenols) and compare stabilization efficiency via DSC (oxidative induction time) .
Q. How does structural modification (e.g., alkyloxy substitution) affect the stability and performance of this compound derivatives?
- Methodological Answer:
- Synthesis of Derivatives: Replace hydroxyl groups with octyloxy chains (e.g., Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate) via nucleophilic substitution (K2CO3/DMF, 80°C).
- Performance Testing: Compare hydrophobicity (contact angle measurements) and thermal stability (TGA, 10°C/min under N2).
- Structure-Activity Relationship (SAR): Correlate substituent chain length (C8 vs. C4) with radical scavenging efficiency .
Q. Methodological Notes for Data Contradiction Analysis
- Experimental Replication: Ensure batch-to-batch consistency by repeating synthesis and characterization under identical conditions.
- Cross-Validation: Use orthogonal analytical techniques (e.g., NMR + HRMS + HPLC) to confirm compound identity and purity.
- Statistical Robustness: Apply ANOVA or t-tests to evaluate significance of conflicting environmental toxicity data .
Properties
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITRBUPOXXBIJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0028030 | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0028030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
52829-07-9 | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52829-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052829079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0028030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL) SEBACATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6803A71201 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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